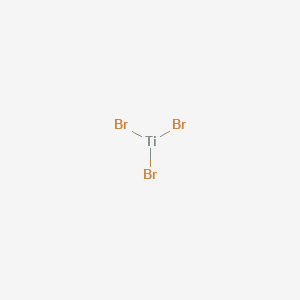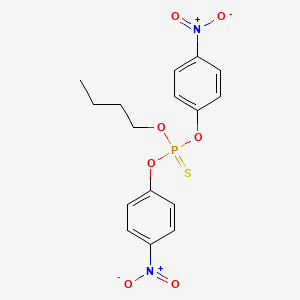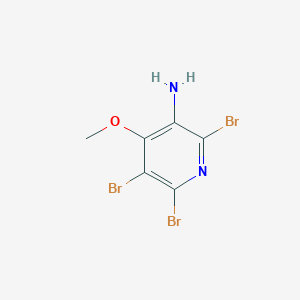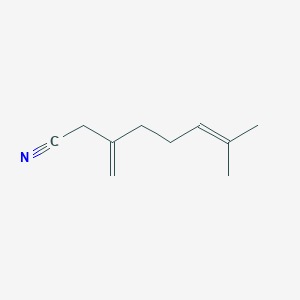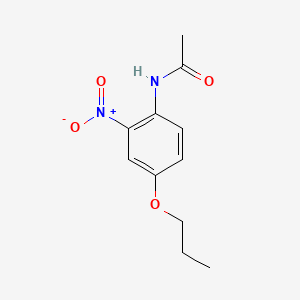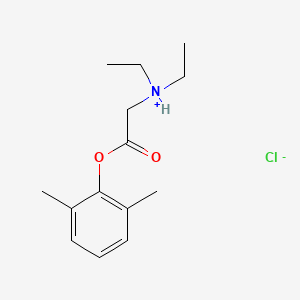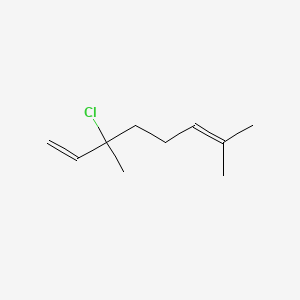
3-Chloro-3,7-dimethylocta-1,6-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-3,7-dimethylocta-1,6-diene, also known as linalyl chloride, is an organic compound with the molecular formula C10H17Cl. It is a chlorinated derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. This compound is characterized by its unique structure, which includes a chlorine atom attached to a diene system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3,7-dimethylocta-1,6-diene typically involves the chlorination of linalool. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction is usually conducted at low temperatures to prevent over-chlorination and to maintain the integrity of the diene system.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of linalool and the chlorinating agent into a reactor, with careful monitoring of reaction conditions to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-3,7-dimethylocta-1,6-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Addition Reactions: The diene system can participate in addition reactions with electrophiles, such as hydrogen halides, to form halogenated products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids under mild conditions.
Addition: Hydrogen halides (HX) in the presence of a catalyst or under UV light.
Major Products
Substitution: Formation of 3,7-dimethylocta-1,6-dien-3-ol.
Oxidation: Formation of epoxides or diols.
Addition: Formation of 3-chloro-3,7-dimethyloctane derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-3,7-dimethylocta-1,6-diene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 3-Chloro-3,7-dimethylocta-1,6-diene involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the diene system play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dimethylocta-1,6-diene: A non-chlorinated analogue with similar structural features but different reactivity.
3,7-Dimethylocta-2,6-diene: Another isomer with variations in the position of double bonds.
3,7-Dimethylocta-1,5-diene: A compound with a different diene system, affecting its chemical behavior.
Uniqueness
3-Chloro-3,7-dimethylocta-1,6-diene is unique due to the presence of the chlorine atom, which significantly alters its chemical properties and reactivity compared to its non-chlorinated analogues
Propiedades
Número CAS |
471-10-3 |
|---|---|
Fórmula molecular |
C10H17Cl |
Peso molecular |
172.69 g/mol |
Nombre IUPAC |
3-chloro-3,7-dimethylocta-1,6-diene |
InChI |
InChI=1S/C10H17Cl/c1-5-10(4,11)8-6-7-9(2)3/h5,7H,1,6,8H2,2-4H3 |
Clave InChI |
PJILXNRGDWHSRA-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(C)(C=C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



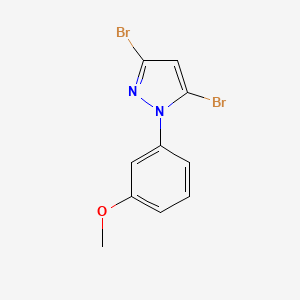

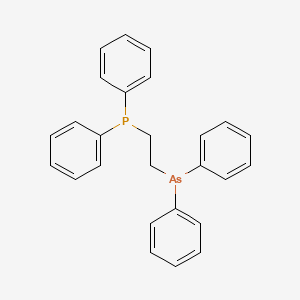
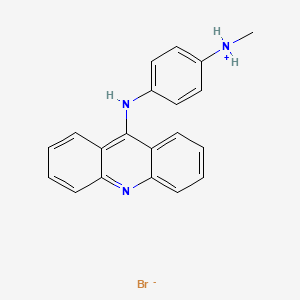
![[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13746527.png)
